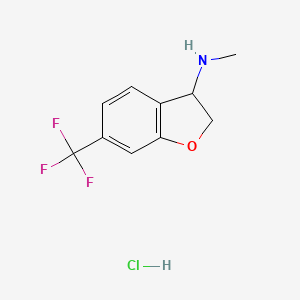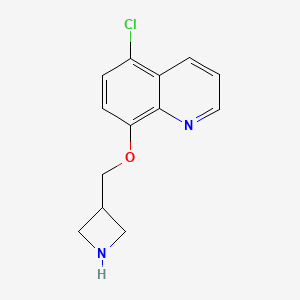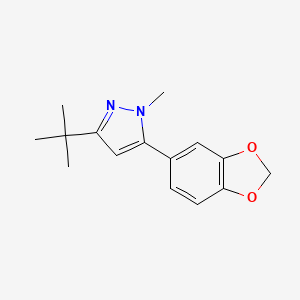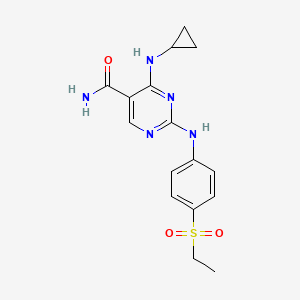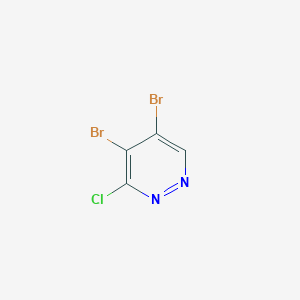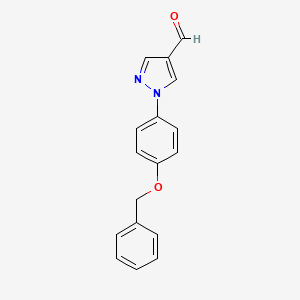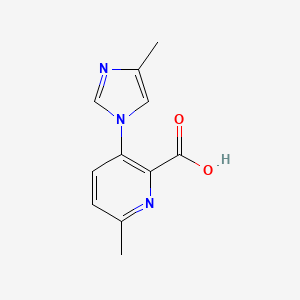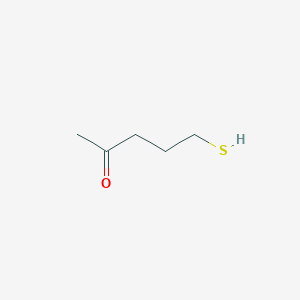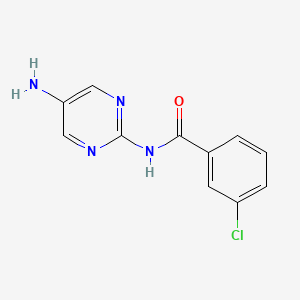
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is a compound that belongs to the class of aminopyrimidines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide typically involves the reaction of 5-aminopyrimidine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-aminopyrimidin-2-yl)-3-bromobenzamide
- N-(5-aminopyrimidin-2-yl)-3-fluorobenzamide
- N-(5-aminopyrimidin-2-yl)-3-methylbenzamide
Uniqueness
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C11H9ClN4O |
|---|---|
Molekulargewicht |
248.67 g/mol |
IUPAC-Name |
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-2-7(4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,13H2,(H,14,15,16,17) |
InChI-Schlüssel |
GATOUIOTLPTFPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


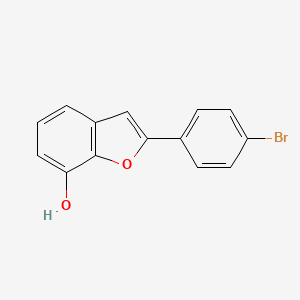
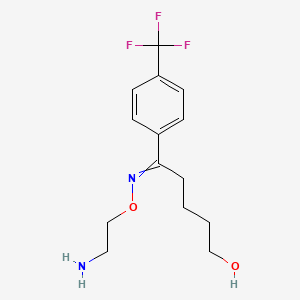
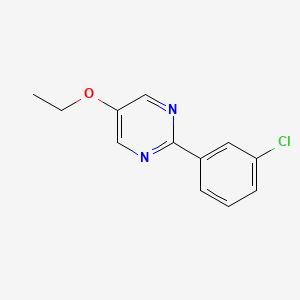
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

